Cas no 870259-02-2 (1,3,6,8-Tetraethynylpyrene)

1,3,6,8-Tetraethynylpyrene structure
1,3,6,8-Tetraethynylpyrene structure
상품 이름:1,3,6,8-Tetraethynylpyrene
CAS 번호:870259-02-2
MF:C24H10
메가와트:298.33620595932
CID:2809723
PubChem ID:11630783

1,3,6,8-Tetraethynylpyrene 화학적 및 물리적 성질

이름 및 식별자

    • 1,3,6,8-tetraethynylpyrene
    • Pyrene, 1,3,6,8-tetraethynyl-
    • 1,3,6,8-Tetraethynylpyrene (ACI)
    • 870259-02-2
    • CS-0110386
    • E74965
    • AKOS040768755
    • DTXSID30469747
    • BS-46194
    • YSWG351
    • Pyrene,1,3,6,8-tetraethynyl
    • MFCD21609448
    • 1,3,6,8-Tetraethynylpyrene
    • 인치: 1S/C24H10/c1-5-15-13-16(6-2)20-11-12-22-18(8-4)14-17(7-3)21-10-9-19(15)23(20)24(21)22/h1-4,9-14H
    • InChIKey: KSGRPWUUBFXSMB-UHFFFAOYSA-N
    • 미소: C#CC1C2C3C(C=CC4C=3C(=CC=2)C(C#C)=CC=4C#C)=C(C#C)C=1

계산된 속성

  • 정밀분자량: 298.078250319 g/mol
  • 동위원소 질량: 298.078250319 g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 0
  • 중원자 수량: 24
  • 회전 가능한 화학 키 수량: 4
  • 복잡도: 593
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 분자량: 298.3
  • 소수점 매개변수 계산 참조값(XlogP): 6
  • 토폴로지 분자 극성 표면적: 0

1,3,6,8-Tetraethynylpyrene 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Ambeed
A1193189-1g
1,3,6,8-Tetraethynylpyrene
870259-02-2 95%
1g
$220.0 2025-02-20
Chemenu
CM541557-5g
1,3,6,8-Tetraethynylpyrene
870259-02-2 95%+
5g
$*** 2023-05-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1181026-1g
1,3,6,8-Tetraethynylpyrene
870259-02-2 95%
1g
¥2129.00 2024-04-27
eNovation Chemicals LLC
Y1247821-250mg
Pyrene, 1,3,6,8-tetraethynyl-
870259-02-2 95%
250mg
$125 2024-06-07
eNovation Chemicals LLC
Y1247821-100mg
Pyrene, 1,3,6,8-tetraethynyl-
870259-02-2 95%
100mg
$90 2024-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1181026-100mg
1,3,6,8-Tetraethynylpyrene
870259-02-2 95%
100mg
¥411.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1181026-250mg
1,3,6,8-Tetraethynylpyrene
870259-02-2 95%
250mg
¥760.00 2024-04-27
SHANG HAI KAI SHU HUA XUE Technology Co., Ltd.
CL106936-1g
1,3,6,8-Tetraethynylpyrene
870259-02-2 95%
1g
¥2500 2023-11-08
abcr
AB593481-1g
1,3,6,8-Tetraethynylpyrene; .
870259-02-2
1g
€391.80 2024-07-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTV833-250mg
Pyrene, 1,3,6,8-tetraethynyl-
870259-02-2 95%
250mg
¥641.0 2024-04-16

1,3,6,8-Tetraethynylpyrene 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  15 min, cooled
2.1 Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  Copper Solvents: Acetone ,  Pyridine ;  12 h, 50 °C
참조
Enhancing the photoelectrocatalytic performance of metal-free graphdiyne-based catalyst
Li, Ming; et al, Science China: Chemistry, 2020, 63(8), 1040-1045

합성회로 2

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  12 h, rt
참조
Synthesis and Hole Transport Properties of Highly Soluble Pyrene-Based Discotic Liquid Crystals with Trialkylsilylethynyl Groups
Hirose, Takuji; et al, Molecular Crystals and Liquid Crystals, 2011, 534, 81-92

합성회로 3

반응 조건
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
참조
Solution-Processable Stiff Dendrimers: Synthesis, Photophysics, Film Morphology, and Electroluminescence
Zhao, Zujin; et al, Journal of Organic Chemistry, 2009, 74(1), 383-395

합성회로 4

반응 조건
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
2.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
참조
Solution-Processable Stiff Dendrimers: Synthesis, Photophysics, Film Morphology, and Electroluminescence
Zhao, Zujin; et al, Journal of Organic Chemistry, 2009, 74(1), 383-395

합성회로 5

반응 조건
1.1 Reagents: Bromine Solvents: Nitrobenzene ;  160 °C
2.1 Reagents: Triethylamine ,  Potassium carbonate Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Methanol ,  Toluene ;  80 °C
참조
Electronic properties of tetrasubstituted pyrene starburst semiconductors
Liu, Feng; et al, Polymer Preprints (American Chemical Society, 2010, 51(1), 433-434

합성회로 6

반응 조건
1.1 Reagents: Bromine Solvents: Nitrobenzene ;  60 °C; 60 °C → 120 °C; 24 h, 120 °C
2.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Toluene ;  30 min, rt
2.2 rt; rt → 90 °C; 24 h, 90 °C
3.1 Reagents: Potassium carbonate Solvents: Methanol ;  12 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
참조
Designed polymeric conjugation motivates tunable activation of molecular oxygen in heterogeneous organic photosynthesis
Sun, Wenhao; et al, Science Bulletin, 2022, 67(1), 61-70

합성회로 7

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Isopropanol ;  3 h, reflux
2.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
참조
Solution-Processable Stiff Dendrimers: Synthesis, Photophysics, Film Morphology, and Electroluminescence
Zhao, Zujin; et al, Journal of Organic Chemistry, 2009, 74(1), 383-395

합성회로 8

반응 조건
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
2.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
참조
Solution-Processable Stiff Dendrimers: Synthesis, Photophysics, Film Morphology, and Electroluminescence
Zhao, Zujin; et al, Journal of Organic Chemistry, 2009, 74(1), 383-395

합성회로 9

반응 조건
1.1 Reagents: Diisopropylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  12 h, 80 °C
1.2 Reagents: Potassium hydroxide Solvents: Methanol ,  Dichloromethane ,  Water ;  12 h, rt
참조
On the route to mimic natural movements: synthesis and photophysical properties of a molecular arachnoid
Zeitouny, Joceline; et al, Chemical Communications (Cambridge, 2011, 47(1), 451-453

합성회로 10

반응 조건
1.1 Reagents: Triethylamine ,  Potassium carbonate Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Methanol ,  Toluene ;  80 °C
참조
Electronic properties of tetrasubstituted pyrene starburst semiconductors
Liu, Feng; et al, Polymer Preprints (American Chemical Society, 2010, 51(1), 433-434

합성회로 11

반응 조건
1.1 Reagents: Bromine Solvents: Nitrobenzene ;  160 °C
2.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Toluene ;  80 °C
2.2 Reagents: Potassium carbonate Solvents: Methanol
참조
Electronic properties and 1-D self-assembly of tetrasubstituted pyrene starburst semiconductors
Liu, Feng; et al, Polymer Preprints (American Chemical Society, 2010, 51(1), 278-279

합성회로 12

반응 조건
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
참조
Solution-Processable Stiff Dendrimers: Synthesis, Photophysics, Film Morphology, and Electroluminescence
Zhao, Zujin; et al, Journal of Organic Chemistry, 2009, 74(1), 383-395

합성회로 13

반응 조건
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
2.1 Reagents: Potassium hydroxide Solvents: Isopropanol ;  3 h, reflux
3.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
참조
Solution-Processable Stiff Dendrimers: Synthesis, Photophysics, Film Morphology, and Electroluminescence
Zhao, Zujin; et al, Journal of Organic Chemistry, 2009, 74(1), 383-395

합성회로 14

반응 조건
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Toluene ;  80 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol
참조
Electronic properties and 1-D self-assembly of tetrasubstituted pyrene starburst semiconductors
Liu, Feng; et al, Polymer Preprints (American Chemical Society, 2010, 51(1), 278-279

합성회로 15

반응 조건
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
참조
Solution-Processable Stiff Dendrimers: Synthesis, Photophysics, Film Morphology, and Electroluminescence
Zhao, Zujin; et al, Journal of Organic Chemistry, 2009, 74(1), 383-395

합성회로 16

반응 조건
1.1 Reagents: Diisopropylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Diisopropylamine ;  12 h, reflux
1.2 Reagents: Potassium hydroxide Solvents: Isopropanol ;  3 h, reflux
2.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
3.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
참조
Solution-Processable Stiff Dendrimers: Synthesis, Photophysics, Film Morphology, and Electroluminescence
Zhao, Zujin; et al, Journal of Organic Chemistry, 2009, 74(1), 383-395

합성회로 17

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Dichloromethane ,  Water ;  40 min, rt
참조
Engineering of Supramolecular H-Bonded Nanopolygons via Self-Assembly of Programmed Molecular Modules
Llanes-Pallas, Anna; et al, Journal of the American Chemical Society, 2009, 131(2), 509-520

합성회로 18

반응 조건
1.1 Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  Copper Solvents: Acetone ,  Pyridine ;  12 h, 50 °C
참조
Enhancing the photoelectrocatalytic performance of metal-free graphdiyne-based catalyst
Li, Ming; et al, Science China: Chemistry, 2020, 63(8), 1040-1045

합성회로 19

반응 조건
1.1 Reagents: Diisopropylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Diisopropylamine ;  12 h, reflux
1.2 Reagents: Potassium hydroxide Solvents: Isopropanol ;  3 h, reflux
2.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
3.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
참조
Solution-Processable Stiff Dendrimers: Synthesis, Photophysics, Film Morphology, and Electroluminescence
Zhao, Zujin; et al, Journal of Organic Chemistry, 2009, 74(1), 383-395

1,3,6,8-Tetraethynylpyrene Raw materials

1,3,6,8-Tetraethynylpyrene Preparation Products

1,3,6,8-Tetraethynylpyrene 관련 문헌

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:870259-02-2)Pyrene,1,3,6,8-tetraethynyl
sfd5504
순결:99.9%
재다:200kg
가격 ($):문의
Amadis Chemical Company Limited
(CAS:870259-02-2)1,3,6,8-Tetraethynylpyrene
A1058771
순결:99%/99%
재다:1g/5g
가격 ($):198.0/693.0